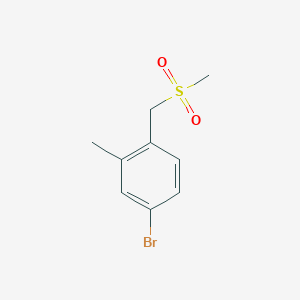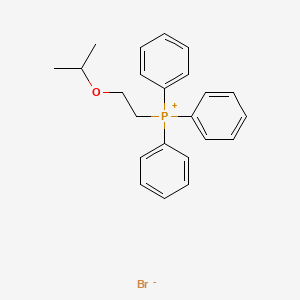
(2-Isopropoxyethyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isopropoxyethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C23H26BrOP. It is a quaternary phosphonium salt, which is often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxyethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as 2-bromoethyl isopropyl ether. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
Ph3P+BrCH2CH2OCH(CH3)2→Ph3P+CH2CH2OCH(CH3)2Br−
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Isopropoxyethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), which facilitate deprotonation and subsequent reactions. Solvents such as THF, dichloromethane (DCM), and acetonitrile are frequently used.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in substitution reactions, the product will be a new phosphonium salt with the substituted nucleophile.
Wissenschaftliche Forschungsanwendungen
(2-Isopropoxyethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including Wittig reagents for olefination reactions.
Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (2-Isopropoxyethyl)triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize negative charges, making it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved are specific to the reactions it participates in, often involving the formation of carbon-phosphorus bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Hydroxyethyl)triphenylphosphonium bromide
- Isopropyltriphenylphosphonium bromide
- (2-Methoxyethyl)triphenylphosphonium bromide
Uniqueness
(2-Isopropoxyethyl)triphenylphosphonium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and stability compared to other phosphonium salts. Its isopropoxyethyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions, making it a valuable reagent in specialized synthetic applications.
Eigenschaften
CAS-Nummer |
101610-48-4 |
|---|---|
Molekularformel |
C23H26BrOP |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
triphenyl(2-propan-2-yloxyethyl)phosphanium;bromide |
InChI |
InChI=1S/C23H26OP.BrH/c1-20(2)24-18-19-25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ADEGQHLPEQVJJK-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)



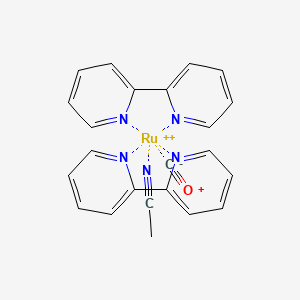

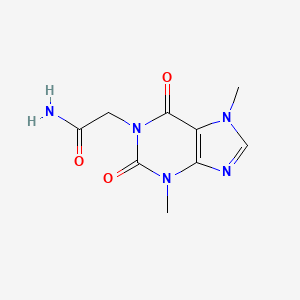

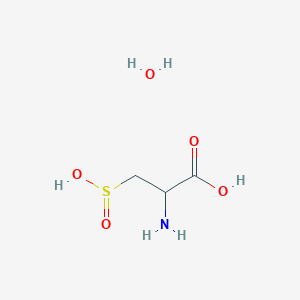
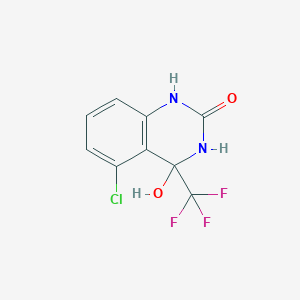
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
